methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and a chloromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate typically involves the chlorination of methyl 6-methylpyridine-2-carboxylate. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be employed to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent. The reaction is usually performed at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as amino, alkoxy, or thiol-substituted compounds, as well as oxidized or reduced forms of the original molecule.
Scientific Research Applications
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The chloromethyl and ester groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: Similar in structure but lacks the chloromethyl group at the 6-position.
Methyl 4-chloropyridine-2-carboxylate: Similar but lacks the chloromethyl group at the 6-position.
Methyl 4-chloro-6-methylpyridine-2-carboxylate: Similar but has a methyl group instead of a chloromethyl group at the 6-position.
Uniqueness
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
892665-47-3 |
---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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